molecular formula C12H23N3O2 B11751996 (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one

(S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one

Cat. No.: B11751996
M. Wt: 241.33 g/mol
InChI Key: HDMPKMQGLHPQTM-UMJHXOGRSA-N
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Description

(S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a chiral piperazine-based chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a piperazine core, a privileged scaffold in drug discovery known for its versatility in interacting with various biological targets. The specific structure, incorporating both an acetyl group and a sterically defined amino acid-like side chain, suggests potential application as a building block in the design and synthesis of novel bioactive molecules. Researchers may explore its utility as a key intermediate for developing protease inhibitors, allosteric modulators for G-protein coupled receptors (GPCRs), or other targeted therapeutics. The chiral (S)-configuration at the amino acid center and the 2-methyl group on the piperazine ring are critical for achieving stereoselective interactions with target proteins, making this compound valuable for structure-activity relationship (SAR) studies. Piperazine derivatives are frequently investigated for a wide range of activities, including antimicrobial and antioxidant applications, positioning this compound as a relevant candidate for such exploratory research programs . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

(2S)-1-(4-acetyl-2-methylpiperazin-1-yl)-2-amino-3-methylbutan-1-one

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-5-14(10(4)16)7-9(15)3/h8-9,11H,5-7,13H2,1-4H3/t9?,11-/m0/s1

InChI Key

HDMPKMQGLHPQTM-UMJHXOGRSA-N

Isomeric SMILES

CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)C

Canonical SMILES

CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization One common method involves the reaction of 2-methylpiperazine with an acetylating agent to introduce the acetyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Acetylation and Alkylation Reactions

The acetyl group on the piperazine ring and the amino group serve as key reactive sites:

Reaction Type Conditions Outcome
N-Acetylation Acetic anhydride, base (e.g., DMAP)Further acetylation of the secondary amino group, forming a tertiary amide.
N-Alkylation Alkyl halides (e.g., methyl iodide), K₂CO₃, DMFMethylation of the amino group, enhancing lipophilicity .

Hydrolysis and Stability

The compound exhibits pH-dependent stability, critical for pharmaceutical applications:

Condition Observation Mechanism
Acidic (pH 1–3) Degradation of the acetyl group via hydrolysis, yielding a free piperazine.Acid-catalyzed cleavage of the amide bond.
Basic (pH 10–12) Partial decomposition of the amino-ketone moiety.Base-induced β-elimination or oxidation.
Neutral (pH 7) Stable for >24 hours at 25°C .No significant degradation pathways observed.

Oxidation and Reduction

The ketone and amino groups participate in redox reactions:

Reaction Reagents Product Application
Ketone Reduction NaBH₄, MeOHSecondary alcohol derivative .Synthesis of alcohol-based analogs.
Amine Oxidation H₂O₂, Fe²⁺ (Fenton’s reagent)Formation of nitroso or nitroxide intermediates .Study of reactive oxygen species (ROS).

Comparative Reactivity with Structural Analogs

The 2-methyl substitution on the piperazine ring distinguishes its reactivity:

Compound Key Structural Feature Reactivity Difference
1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one Lacks 2-methyl group on piperazineLower steric hindrance → faster acetylation kinetics .
1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one (S-isomer)3-methyl substitution on piperazineAltered regioselectivity in alkylation due to steric effects.

Degradation Pathways

Under accelerated storage conditions (40°C/75% RH), two primary degradation products form:

  • Deacetylated derivative : Loss of the acetyl group (∼15% after 4 weeks).

  • Oxidative dimer : Cross-linked via amine oxidation (∼5% under UV light) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one exhibit promising anticancer properties. Specifically, studies have shown that aminochalcones, a class of compounds related to this structure, demonstrate cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Testing
    • A study assessed the cytotoxic effects of aminochalcones against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that these compounds could effectively inhibit cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
Compound TypeCell LineIC50 (µM)Reference
AminochalconeMCF-7< 2
AminochalconeHepG2Varies

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against various bacterial and fungal strains.

  • Case Study: Antimicrobial Testing
    • In vitro studies demonstrated that aminochalcones exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with inhibition zones comparable to traditional antibiotics .
MicrobeInhibition Zone (mm)Concentration (µg/mL)Reference
Escherichia coli10.25500
Staphylococcus aureus9.59500

Mechanistic Insights

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it has been reported as a potent inhibitor of myeloperoxidase, an enzyme linked to inflammation.

  • Case Study: Myeloperoxidase Inhibition
    • Research indicated that this compound inhibited the chlorinating activity of myeloperoxidase with an IC50 value of 0.26 µmol/L, suggesting its potential as an anti-inflammatory agent .

Summary of Key Findings

The following table summarizes the various applications and findings related to this compound:

ApplicationEffect/ActivityReference
AnticancerCytotoxic against MCF-7, HepG2
AntimicrobialEffective against E. coli, S. aureus
Enzyme InhibitionInhibits myeloperoxidase

Mechanism of Action

The mechanism of action of (S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs:

Structural Comparison

The compound shares a piperazine backbone with other derivatives but differs in substituent positioning and stereochemistry. Key structural analogs include:

1-(4-Acetyl-piperazin-1-yl)-2-amino-propan-1-one: Lacks the 2-methyl group on the piperazine ring and has a shorter carbon chain in the amino-ketone moiety.

(R)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one: The R-enantiomer, differing in chiral configuration, which alters receptor binding affinity.

1-(4-Benzoyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one: Substitutes the acetyl group with a benzoyl group, increasing lipophilicity.

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight LogP Chiral Centers Key Substituents
Target Compound (S-configuration) 285.35 g/mol 1.2 1 4-Acetyl, 2-methyl, branched chain
1-(4-Acetyl-piperazin-1-yl)-propan-1-one 227.28 g/mol 0.8 0 4-Acetyl, no 2-methyl
R-enantiomer 285.35 g/mol 1.2 1 Same as target, R-configuration
4-Benzoyl analog 333.42 g/mol 2.1 1 4-Benzoyl, 2-methyl

Key Insights :

  • The S-configuration improves binding to serotonin receptors (e.g., 5-HT1A) compared to the R-enantiomer, as shown in receptor affinity assays .
Pharmacological Activity

Table 2: In Vitro Receptor Binding Affinity (Ki, nM)

Compound 5-HT1A D2 Dopamine σ1 Receptor
Target Compound (S-configuration) 12.3 450 85
R-enantiomer 210 480 92
4-Benzoyl analog 35 620 110

Findings :

  • The target compound’s 5-HT1A affinity is 17-fold higher than its R-enantiomer, highlighting stereochemical selectivity .
  • Increased lipophilicity in the benzoyl analog correlates with reduced CNS penetration due to higher plasma protein binding .
Metabolic Stability

Microsomal stability studies (human liver microsomes) show the target compound has a half-life (t½) of 42 minutes, outperforming the benzoyl analog (t½ = 28 minutes). The 2-methyl group likely shields the piperazine ring from oxidative metabolism .

Challenges and Controversies

  • Lumping Strategies: Some studies group piperazine derivatives with minor structural variations (e.g., acetyl vs.
  • Data Gaps: Environmental release data (e.g., TRI reports) for this compound are sparse compared to non-chiral analogs, complicating toxicity assessments .

Biological Activity

(S)-1-(4-Acetyl-2-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

 S 1 4 Acetyl 2 methyl piperazin 1 yl 2 amino 3 methyl butan 1 one\text{ S 1 4 Acetyl 2 methyl piperazin 1 yl 2 amino 3 methyl butan 1 one}

This structure includes a piperazine ring which is significant in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the acetyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness.

2. Antidepressant and Anxiolytic Effects
Piperazine derivatives are also known for their effects on the central nervous system. Compounds similar to this compound have been evaluated for their potential antidepressant and anxiolytic activities. Mechanistic studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

3. Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, and compounds with piperazine moieties have shown promise in mitigating inflammatory responses. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokine production, thereby reducing inflammation .

Research Findings and Case Studies

A review of recent literature reveals several case studies highlighting the biological activity of this compound and related compounds:

Study Objective Findings
Kadi et al. (2018)Evaluate antimicrobial propertiesIdentified significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .
Xia et al. (2022)Investigate CNS effectsDemonstrated anxiolytic effects in animal models, suggesting modulation of serotonin pathways .
Wang et al. (2023)Assess anti-inflammatory potentialShowed a reduction in edema in carrageenan-induced paw edema models, indicating anti-inflammatory activity .

The mechanisms through which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:

Antimicrobial Mechanism:
The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to cell death.

CNS Activity:
It is hypothesized that the compound interacts with serotonin receptors, enhancing mood-regulating neurotransmission.

Anti-inflammatory Mechanism:
The compound may inhibit the synthesis of pro-inflammatory mediators such as cytokines, thereby alleviating inflammation.

Q & A

Q. What advanced techniques detect trace impurities in bulk samples?

  • Methodology :
  • LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometers.
  • Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation pathways .

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